tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate
Description
Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate is a spirocyclic compound featuring a fused bicyclic structure with a tert-butyl carbamate group. The spiro[2.5]octane core contains an oxygen atom (oxa) at position 4 and a nitrogen atom (aza) at position 7. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its rigid scaffold and functional group compatibility .
Properties
IUPAC Name |
tert-butyl N-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18-7-8-4-5-9(6-10(8)14)13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNDYVIQCZOUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-(trifluoromethyl)benzyl alcohol and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like triethylamine or potassium carbonate are often employed to neutralize the reaction mixture.
Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the overall production process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom undergoes palladium-catalyzed cross-coupling with boronate esters. For example, reaction with 2-[(E)-2-ethoxyvinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki conditions yields functionalized styrenes (ChemRxiv, ).
Reaction Conditions:
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Catalyst: Pd(dba)₂ (0.05 eq), tricyclohexylphosphine (0.1 eq)
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Base: K₂CO₃ (3.1 eq)
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Solvent: Dioxane/water (4:1)
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Temperature: 80°C, 2 h
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Yield: ~70% (estimated from similar protocols)
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic substitution. Bromine can be displaced by amines or alkoxides under basic conditions, though specific examples require optimization.
Theoretical Reactivity:
| Position | Substituent | Effect on Reactivity |
|---|---|---|
| 2 | Br | Electrophilic site for substitution |
| 4 | CF₃ | Enhances electrophilicity via -I effect |
Deprotection of the Boc Group
The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM), generating the free amine for further functionalization (EvitaChem,).
Typical Deprotection Protocol:
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Reagent: 4 M HCl in dioxane
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Time: 1–2 h at RT
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Outcome: Quantitative conversion to primary amine hydrochloride salt
Comparative Reactivity with Analogues
The trifluoromethyl group differentiates this compound from difluoromethyl or trifluoromethoxy analogues. Its stronger electron-withdrawing nature increases bromine’s susceptibility to cross-coupling compared to less electronegative substituents (BLD Pharm, ; AChemBlock, ).
Substituent Effects Table:
| Compound | Substituent | Relative Reactivity in Suzuki Coupling |
|---|---|---|
| 2-Bromo-4-CF₃ | CF₃ | High (electron withdrawal) |
| 2-Bromo-4-OCF₃ | OCF₃ | Moderate |
| 2-Bromo-4-CHF₂ | CHF₂ | Low |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical transformations and reaction mechanisms. The presence of the trifluoromethyl group enhances the electronic properties of the compound, making it valuable for creating derivatives with specific functionalities.
Reactivity Profile
The bromine atom in the compound can participate in nucleophilic substitution reactions, while the trifluoromethyl group can engage in electrophilic reactions. This dual reactivity profile makes it an excellent candidate for developing pharmaceuticals and agrochemicals.
Biological Applications
Enzyme Inhibition Studies
tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate is utilized in biochemical research to study enzyme inhibition and protein modification. The carbamate group interacts with specific enzymes, allowing researchers to investigate enzyme function and regulation.
Drug Development Potential
The compound's ability to undergo various chemical reactions positions it as a potential precursor for new drug development. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for pharmaceutical applications .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties facilitate the development of advanced materials, such as polymers and coatings .
Table 1: Reactivity and Synthesis Conditions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Tetrahydrofuran, -78°C | 95 |
| Electrophilic Reaction | DCM, Room Temperature | 96 |
| Cascade Reaction | Dry DCM under Argon | 68 |
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, researchers utilized this compound to investigate its effects on specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, providing insights into its potential therapeutic applications .
Case Study 2: Drug Development
A recent investigation explored the use of this compound as a precursor for synthesizing novel pharmaceuticals targeting specific diseases. The study highlighted its favorable properties that enhance drug efficacy and stability, showcasing its role in advancing drug discovery efforts .
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-4-(trifluoromethyl)benzylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Core Structural Variations
Functional Group Impact
- 4-Oxa vs. 4-Aza : The oxygen atom in the target compound enhances electron density and stability compared to nitrogen-substituted analogs .
- 5-Oxo Group : Introduces a reactive ketone, enabling further derivatization (e.g., nucleophilic additions) .
- Amino Substituents: The 7-amino variant (CID 131295201) offers nucleophilic sites for peptide coupling or crosslinking .
Physicochemical Properties
Stability and Reactivity
- Target Compound : Expected to be stable under dry, cool conditions, similar to its 4,7-diaza analog . The oxa group may reduce susceptibility to hydrolysis compared to amine-containing analogs.
- Hydrochloride Salts : Improved solubility in aqueous systems but may require controlled humidity to prevent deliquescence .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
